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Tetrakis(trifluorophosphine)nickel

Focused Electron Beam Induced Deposition (FEBID) Nickel nanostructures Nanofabrication

Tetrakis(trifluorophosphine)nickel(0), Ni(PF₃)₄, is a zero-valent, homoleptic transition metal–trifluorophosphine complex in which a central nickel atom is tetrahedrally coordinated by four strong π-acceptor PF₃ ligands. It is a colorless, moisture- and air-sensitive liquid at room temperature (mp −55 °C, bp 70.6 °C) with a molecular weight of 410.57 g/mol.

Molecular Formula F12NiP4
Molecular Weight 410.569 g/mol
CAS No. 13859-65-9
Cat. No. B081544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(trifluorophosphine)nickel
CAS13859-65-9
Molecular FormulaF12NiP4
Molecular Weight410.569 g/mol
Structural Identifiers
SMILESFP(F)F.FP(F)F.FP(F)F.FP(F)F.[Ni]
InChIInChI=1S/4F3P.Ni/c4*1-4(2)3;
InChIKeyTXBNRHVYQQTHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(trifluorophosphine)nickel (Ni(PF₃)₄) CAS 13859-65-9: Inorganic Zero-Valent Nickel CVD/FEBID Precursor for Carbon-Free Thin Films


Tetrakis(trifluorophosphine)nickel(0), Ni(PF₃)₄, is a zero-valent, homoleptic transition metal–trifluorophosphine complex in which a central nickel atom is tetrahedrally coordinated by four strong π-acceptor PF₃ ligands. It is a colorless, moisture- and air-sensitive liquid at room temperature (mp −55 °C, bp 70.6 °C) with a molecular weight of 410.57 g/mol [1]. As the first zero-valent binary transition metal–trifluorophosphine complex ever reported, Ni(PF₃)₄ occupies a historically foundational position in inorganic coordination chemistry and serves as the prototype for an entire class of M(PF₃)ₓ complexes [2]. Its defining practical attributes—carbon-free molecular composition, high vapor pressure, and clean low-temperature decomposition to nickel metal—position it as a differentiated inorganic precursor for chemical vapor deposition (CVD), focused electron beam induced deposition (FEBID), and nickel isotope enrichment processes.

Why Ni(PF₃)₄ Cannot Be Replaced by Generic Nickel CVD Precursors: Ligand π-Acidity, Carbon-Free Decomposition, and FEBID Performance


Generic substitution of Ni(PF₃)₄ with other nickel(0) or nickel(II) precursors fails across multiple performance axes simultaneously. Unlike organometallic nickel sources such as bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂) or nickelocene (NiCp₂), Ni(PF₃)₄ contains zero carbon atoms in its molecular framework, eliminating carbon contamination as an intrinsic impurity source in deposited films [1]. Its PF₃ ligands are among the strongest π-acceptors known, rivaling CO in bond strength (D(Ni–PF₃) = 35.2 ± 0.8 kcal mol⁻¹) and producing a complex that is volatile yet thermally robust enough for controlled vapor delivery without premature decomposition [2]. In CVD, organometallic precursors such as MeCp₂Ni and CpAllylNi fail to deposit a continuous Ni film on silicon at any temperature, while Ni(PF₃)₄ does so below 200 °C—a binary outcome that eliminates those compounds from consideration for direct Ni-on-Si metallization [1]. In FEBID nanofabrication, the quantitative differences in both metal content (40 at.% vs. 10 at.% Ni) and electrical resistivity (1×10⁻³ vs. 1 Ω·cm) render the organometallic alternative non-viable for conductive nanostructures [3]. These are not marginal improvements but threshold-crossing performance gaps that make simple precursor interchange impossible.

Tetrakis(trifluorophosphine)nickel: Quantified Performance Differentiation Against Closest Analogs in Thin-Film Deposition, Electron-Beam Patterning, and Isotope Processing


4× Higher Nickel Content in FEBID-Deposited Nanostructures: Ni(PF₃)₄ (40 at.%) vs. Ni(MeCp)₂ (10 at.%)

In a direct head-to-head FEBID comparison under identical experimental conditions, Ni(PF₃)₄ yields deposited material containing approximately 40 at.% nickel, while bis(methylcyclopentadienyl)nickel(II) (Ni(C₅H₄CH₃)₂) yields only approximately 10 at.% nickel [1]. This 4× differential in metal content is attributable to the carbon-free molecular structure of Ni(PF₃)₄, where decomposition produces only volatile PF₃ byproducts versus the cyclopentadienyl fragmentation that incorporates carbon into the deposit from the organometallic precursor [1].

Focused Electron Beam Induced Deposition (FEBID) Nickel nanostructures Nanofabrication

1000× Lower Electrical Resistivity in FEBID Nanowires: Ni(PF₃)₄ (10⁻³ Ω·cm) vs. Ni(MeCp)₂ (1 Ω·cm)

The electrical resistivity of 150 nm wide lines deposited by FEBID differs by three orders of magnitude depending on precursor choice. Ni(PF₃)₄-derived lines exhibit a lowest resistivity of 1×10⁻³ Ω·cm (~1,000 μΩ·cm), while lines deposited from Ni(C₅H₄CH₃)₂ show a resistivity of 1 Ω·cm [1]. The Ni(PF₃)₄-derived lines further display an e⁻ᵀ temperature dependence characteristic of magnetic heterogeneous alloys and granular alloys containing insulating particles, indicating a mixed metallic–insulating nanocomposite structure with percolating conductive nickel grains [1]. Transmission electron microscopy confirmed a nanocrystalline nickel grain structure surrounded by a partially amorphous cladding [1].

Electrical resistivity Nanowire conductivity FEBID metallization

Binary CVD Outcome: Ni(PF₃)₄ Deposits Continuous Ni Film on Si Below 200 °C, While MeCp₂Ni and CpAllylNi Yield No Film

In a systematic CVD comparison on silicon substrates, Ni(PF₃)₄ delivered in a He carrier gas deposits a continuous nickel film at temperatures below 200 °C. Under identical CVD conditions, the organometallic precursors MeCp₂Ni (bis(methylcyclopentadienyl)nickel) and CpAllylNi (cyclopentadienyl allyl nickel) fail to produce any Ni film on the Si surface [1]. This is a binary, threshold-crossing outcome: Ni(PF₃)₄ succeeds where the organometallic alternatives produce zero deposition. Ni(PF₃)₄ is a liquid at room temperature with a vapor pressure of 215 Torr at 30 °C, enabling straightforward vapor delivery via mass flow controller without carrier gas saturation issues [1].

Chemical Vapor Deposition (CVD) Nickel thin film Silicon metallization

Carbon-Free Molecule Enables Ni-Silicide CVD Without Carbon Impurity: Ni(PF₃)₄ (0 C Atoms) vs. Organometallic Precursors (Intrinsic Carbon Source)

Ni(PF₃)₄ contains zero carbon atoms in its molecular structure, a fundamental compositional advantage over all organometallic nickel CVD precursors (e.g., Ni(MeCp)₂, Ni(acac)₂, Ni(Cp)₂) that carry carbon in their ligand frameworks. When used with Si₃H₈ as a silicon co-precursor, Ni(PF₃)₄ deposits Ni-silicide films at temperatures as low as ~160 °C with a small amount of residual impurities, and the Si/Ni ratio can be controlled by varying Si₃H₈ flow rate and substrate temperature to shift the flat-band voltage (V_fb) of the resulting Ni-silicide electrode [1]. The carbon-free nature of Ni(PF₃)₄ directly addresses the documented problem of carbon contamination from organometallic Ni precursors, where residual carbon atoms deteriorate the electrical properties of deposited films [2]. Ni(PF₃)₄ also exhibits a vapor pressure of 340 Torr at 50 °C, sufficient for mass flow controller-based delivery in CVD systems [2].

Carbon contamination Ni-silicide MOSFET gate electrode

Ni–PF₃ Bond Dissociation Energy (35.2 kcal/mol) Rivals Ni–CO Bond, Enabling Carbonyl-Analogous Stability Without CO Toxicity or Instability

Microcalorimetric measurements of the heat of iodination of Ni(PF₃)₄ yield a mean Ni–PF₃ bond dissociation energy D(Ni–PF₃) = 35.2 ± 0.8 kcal mol⁻¹. This value compares very closely with D(Ni–CO) in Ni(CO)₄ [1]. The near-identity of these bond strengths confirms that PF₃ acts as a π-acceptor ligand essentially equivalent to CO in its bonding to Ni(0), yet Ni(PF₃)₄ avoids the extreme volatility hazard, rapid ambient decomposition, and acute inhalation lethality that characterize Ni(CO)₄ (vapor pressure ~315 mmHg at 20 °C, autoignitable, half-life ~40 seconds in air) [2]. The standard enthalpy of vaporization of Ni(PF₃)₄ is Δ_vapH° = 34.6 ± 0.2 kJ mol⁻¹, indicating moderate volatility suitable for controlled CVD delivery [3].

Bond dissociation energy Ligand π-acidity Thermochemical stability

3.5× Faster Electron Attachment Rate and Lower Activation Energy: Ni(PF₃)₄ (1.9×10⁻⁷ cm³/s, 39 meV) vs. Pt(PF₃)₄ (5.4×10⁻⁸ cm³/s, 84 meV)

Thermal electron attachment rate constants measured at room temperature reveal that Ni(PF₃)₄ captures electrons at a rate constant of 1.9×10⁻⁷ cm³ s⁻¹ with an activation energy of 39 ± 5 meV—approximately a factor of two below the collisional limit. In direct comparison, the platinum analog Pt(PF₃)₄ exhibits an electron attachment rate constant of 5.4×10⁻⁸ cm³ s⁻¹ with an activation energy of 84 ± 8 meV [1]. This 3.5× faster attachment rate, combined with the significantly lower activation barrier (39 vs. 84 meV), indicates that Ni(PF₃)₄ is more efficiently dissociated by low-energy electrons, a property directly relevant to electron-beam-induced deposition (FEBID) and plasma-enhanced CVD processes [1].

Electron attachment Plasma processing Dissociative electron capture

High-Value Application Scenarios for Tetrakis(trifluorophosphine)nickel Based on Quantified Performance Differentiation


Direct-Write FEBID of Conductive Nickel Nanostructures for Nanoelectronics Prototyping and Repair

Ni(PF₃)₄ is the precursor of choice for focused electron beam induced deposition (FEBID) when conductive nickel nanostructures are required without post-deposition purification. The 4× higher nickel content (40 at.% vs. 10 at.%) and 1000× lower electrical resistivity (10⁻³ vs. 1 Ω·cm) compared to the organometallic alternative Ni(MeCp)₂ make it the only demonstrated precursor capable of producing FEBID nickel lines with metallic-level conductivity in a single step [1]. This enables direct-write fabrication of nanoelectrodes, circuit edit interconnects, and photonic device contacts where organometallic precursors yield insulating carbon-rich deposits [1].

Low-Temperature CVD of Nickel and Nickel Silicide Films for Advanced MOSFET Gate Electrodes

For semiconductor manufacturers developing metal gate/high-k dielectric stacks for sub-10 nm MOSFET nodes, Ni(PF₃)₄ enables CVD of carbon-free Ni and Ni-silicide films at CMOS-compatible temperatures (160–200 °C) directly on silicon substrates [2][3]. Its carbon-free composition eliminates the carbon contamination that degrades electrical properties when using organometallic Ni precursors, while its vapor pressure (340 Torr at 50 °C) permits precise delivery via standard mass flow controllers [3]. The tunable Si/Ni ratio via Si₃H₈ co-flow enables work function engineering through silicide composition control, a capability not accessible with physical vapor deposition methods [3].

Centrifugal Isotope Enrichment and Purification of Nickel Isotopes (⁶²Ni, ⁶³Ni) for Betavoltaic Power Sources

Ni(PF₃)₄ is uniquely suited for nickel isotope enrichment via gas centrifugation because both fluorine and phosphorus are monoisotopic elements, and the compound's high vapor pressure (~300 mmHg) supports efficient gas-phase separation [4]. The integrated closed-loop flowsheet using Ni(PF₃)₄ enables simultaneous isotopic enrichment of ⁶²Ni and ⁶³Ni, purification of irradiated nickel from radioactive impurities, and subsequent CVD deposition of highly enriched ⁶³Ni coatings onto semiconductor substrates for betavoltaic current sources [4]. No other volatile nickel compound combines monoisotopic ligand composition, adequate vapor pressure, and clean thermal decomposition to metallic nickel.

Model System for Fundamental Studies of π-Acceptor Ligand Bonding and Surface Chemistry

As the prototypical zero-valent binary transition metal–trifluorophosphine complex, Ni(PF₃)₄ serves as the foundational model compound for investigating π-acceptor ligand bonding in tetrahedral d¹⁰ metal complexes. Its Ni–PF₃ bond dissociation energy (35.2 kcal mol⁻¹) is nearly identical to Ni–CO, establishing it as a direct electronic analog of Ni(CO)₄ without the confound of carbonyl vibrational coupling [5]. The presence of both ³¹P (I = 1/2) and ¹⁹F (I = 1/2) NMR-active nuclei provides spectroscopic handles unavailable in carbonyl complexes, enabling detailed study of ligand exchange dynamics and intramolecular fluxional processes [6].

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